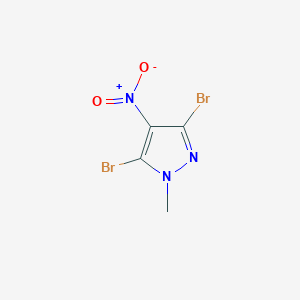

3,5-dibromo-1-methyl-4-nitro-1H-pyrazole

説明

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclization reactions and the use of catalysts. For example, the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst leads to the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . Similarly, nitration reactions are used to introduce nitro groups into the pyrazole ring, as seen in the synthesis of 3,4,5-trinitro-1H-pyrazole . These methods could potentially be adapted for the synthesis of "3,5-dibromo-1-methyl-4-nitro-1H-pyrazole" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular and crystal structure of pyrazole derivatives. For instance, the structure of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was elucidated using X-ray diffraction, revealing its monoclinic space group and molecular geometry . The molecular structures of pyrazole derivatives can exhibit various conformations and intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for their supramolecular assembly .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, including nucleophilic substitution. For example, 3,4,5-trinitro-1H-pyrazole reacts with ammonia, amines, and other nucleophiles, leading to the substitution of the nitro group and the formation of dinitropyrazoles . The reactivity of these compounds can be influenced by the nature and position of substituents on the pyrazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Theoretical studies using density functional theory (DFT) can predict properties such as band gap, thermodynamic properties, and detonation performance . Experimental techniques like IR, NMR, and vibrational spectroscopy provide insights into the vibrational frequencies, chemical shifts, and stability of the molecules . These properties are essential for understanding the behavior of pyrazole compounds in different environments and for their potential applications.

科学的研究の応用

Reactivity Studies : Dalinger et al. (2013) explored the reactivity of 3,4,5-Trinitro-1H-pyrazole and its N-methyl derivative, providing insights into the nucleophilic substitution reactions of these compounds. This study contributes to understanding the chemical behavior of pyrazole derivatives, including 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole (Dalinger et al., 2013).

Chemical Interactions : Khaliullin et al. (2020) investigated the interaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole. This research aids in understanding the rearrangement processes and product formation involving pyrazole derivatives under different conditions (Khaliullin et al., 2020).

Detonation Properties : Ravi et al. (2010) conducted theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. This research is crucial in evaluating the potential of these compounds as high-energy materials (Ravi et al., 2010).

Hydrogen-Bonded Structures : Portilla et al. (2007) analyzed hydrogen-bonded structures in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and related compounds. Understanding these hydrogen-bonded structures helps in the study of molecular interactions and stability of pyrazole-based compounds (Portilla et al., 2007).

Pharmaceutical and Chemical Applications : Volkova et al. (2021) explored the use of 4-nitrosopyrazoles in the pharmaceutical industry and chemistry, highlighting their biological activity and reactivity. This study underscores the broad application potential of pyrazole derivatives, including 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole (Volkova et al., 2021).

Safety And Hazards

- Hazard Statement : H302 (Harmful if swallowed)

- Precautionary Statements : P280, P305, P338, P351

- MSDS : Link to MSDS

将来の方向性

Future research could focus on:

- Investigating its potential applications in pharmaceuticals or materials science.

- Assessing its environmental impact and toxicity.

- Exploring its interactions with biological systems.

Please note that this analysis is based on available information, and further scientific investigation is essential for a comprehensive understanding of this compound.

特性

IUPAC Name |

3,5-dibromo-1-methyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3O2/c1-8-4(6)2(9(10)11)3(5)7-8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMQVDHYFOWDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628910 | |

| Record name | 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dibromo-1-methyl-4-nitro-1H-pyrazole | |

CAS RN |

155600-99-0 | |

| Record name | 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)